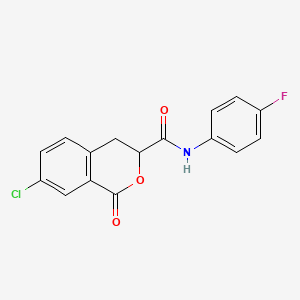

7-chloro-N-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide

Description

7-Chloro-N-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a benzopyran-derived carboxamide compound characterized by a fused bicyclic core (2-benzopyran) substituted with a chlorine atom at position 7 and a 4-fluorophenyl carboxamide group at position 3.

Properties

IUPAC Name |

7-chloro-N-(4-fluorophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClFNO3/c17-10-2-1-9-7-14(22-16(21)13(9)8-10)15(20)19-12-5-3-11(18)4-6-12/h1-6,8,14H,7H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RREAESQCOYAFMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)C2=C1C=CC(=C2)Cl)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide typically involves the following steps:

Formation of the Benzopyran Ring: The initial step involves the cyclization of appropriate precursors to form the benzopyran ring system.

Introduction of Substituents: Chlorine and fluorine atoms are introduced into the benzopyran ring through electrophilic aromatic substitution reactions.

Amide Formation: The final step involves the formation of the carboxamide group through a reaction between the benzopyran derivative and an amine, typically under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated or aminated compounds.

Scientific Research Applications

Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 7-chloro-N-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(i) N-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide (D731-0183F)

(ii) ADSB-FUB-187

(iii) CB-13 (CRA-13)

- Structural difference: Naphthalen-1-yl methanone core lacking the benzopyran oxygen.

Physicochemical Property Analysis

*Estimated based on structural similarity to D731-0183F and substituent contributions.

Key observations :

- Fluorine vs.

Computational Comparison Methods

Graph-based similarity analysis (e.g., graph isomorphism detection) is critical for accurately comparing benzopyran derivatives, as fingerprint methods may overlook stereochemical or ring-system nuances . For example:

- Target vs. D731-0183F : Graph matching identifies a 92% similarity score due to identical core and carboxamide linkage, differing only in the para-substituent (F vs. CH₃) .

- Target vs. CB-13 : Fingerprint methods yield <40% similarity due to core divergence, while graph-based approaches highlight shared carboxamide pharmacophores .

Research Findings and Implications

- Lumping strategy relevance : In environmental or metabolic studies, the target and D731-0183F may be grouped as a single surrogate due to analogous degradation pathways (e.g., hydrolysis of the carboxamide group) .

- Synthetic challenges : Fluorine introduction requires specialized reagents (e.g., Balz-Schiemann reaction), increasing synthesis complexity compared to methyl-substituted analogues .

Biological Activity

7-chloro-N-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide, a compound belonging to the benzopyran class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H8ClF2N O3

- Molecular Weight : 335.69 g/mol

- CAS Number : 98105-79-4

- Structure : The compound features a benzopyran core, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of benzopyran derivatives against various cancer cell lines. Notably, compounds derived from the benzopyran structure have shown significant activity against breast cancer (MDA-MB-231), prostate cancer (PC-3), and renal carcinoma (iSLK) cells.

| Compound | Cell Line | IC50 (μM) | Selectivity |

|---|---|---|---|

| 5a | MDA-MB-231 | 5.2 | High |

| 5b | SKOV-3 | 10.0 | Moderate |

| 5c | PC-3 | 12.5 | Moderate |

| 5d | iSLK | 15.0 | Moderate |

The IC50 values indicate that compound 5a exhibits exceptional selectivity and cytotoxicity across multiple cancer types, while remaining minimally cytotoxic to normal cell lines such as HEK-293 .

Research indicates that the biological activity of this compound may be attributed to its ability to induce apoptosis in cancer cells. For instance, at a concentration of 5 μM, it was found to induce apoptosis in MDA-MB-231 cells by approximately 50.8% . The compound's interaction with various protein kinases has also been explored, revealing potential as a kinase inhibitor with an IC50 range of 52–57 µM against Src kinase .

Study on Antiproliferative Activity

A comprehensive study investigated the antiproliferative effects of several benzopyran derivatives on human cancer cell lines. The findings demonstrated that compounds with specific structural modifications exhibited enhanced cytotoxicity compared to standard anticancer drugs like doxorubicin.

In this study:

- Compounds were tested at a concentration of 25 μM over incubation periods of 24 and 72 hours.

- Doxorubicin served as a control at a concentration of 5 μM.

The results confirmed that certain derivatives significantly inhibited cell proliferation across multiple cancer types, suggesting their potential as therapeutic agents in oncology .

Structure–Activity Relationship (SAR)

The SAR analysis indicated that specific functional groups on the benzopyran core are crucial for enhancing biological activity. For example, conjugation with isoxazole moieties improved selectivity and potency against targeted kinases . This relationship underscores the importance of molecular design in developing effective anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.